2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes an ethylthio group, a nitrophenyl group, and a pyrimidoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Ethylthio Group: The ethylthio group is introduced through a nucleophilic substitution reaction. Thiol reagents such as ethanethiol are commonly used in the presence of a base like sodium hydride.
Nitration: The nitrophenyl group is introduced via nitration of the aromatic ring. This step typically involves the use of nitric acid and sulfuric acid under controlled conditions to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Various electrophiles like halogens, sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the ethylthio group can form covalent bonds with target proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
2-ethylthio-4-methylaminoquinazoline: Shares the ethylthio group but has a different core structure.
4-nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different overall structures.
Uniqueness
2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its combination of functional groups and the pyrimidoindole core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other compounds.
Properties
IUPAC Name |
2-ethylsulfanyl-3-(4-nitrophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-2-26-18-20-15-13-5-3-4-6-14(13)19-16(15)17(23)21(18)11-7-9-12(10-8-11)22(24)25/h3-10,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDFATINOGWBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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